Cas no 2228530-56-9 (2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine)

2-1-(3,5-Dimethoxypyridin-4-yl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropyl-substituted pyridine core with dimethoxy functionalization. Its unique structure, combining a rigid cyclopropane ring with an electron-rich pyridine moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amine group enhances reactivity, facilitating further derivatization, while the dimethoxy substitution offers tunable electronic properties for targeted applications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and steric profile. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its structural complexity enables precise molecular design for advanced research applications.
2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine structure
2228530-56-9 structure
Product Name:2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine
CAS No:2228530-56-9
MF:C12H18N2O2
MW:222.283523082733
CID:5814964
PubChem ID:165666220
Update Time:2025-06-25

2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine
    • EN300-1824860
    • 2228530-56-9
    • 2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
    • Inchi: 1S/C12H18N2O2/c1-15-9-7-14-8-10(16-2)11(9)12(3-4-12)5-6-13/h7-8H,3-6,13H2,1-2H3
    • InChI Key: VITXBWKOMCPMBE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=NC=C(C=1C1(CCN)CC1)OC

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 57.4Ų

2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1824860-0.05g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
0.05g
$1428.0 2023-09-19
Enamine
EN300-1824860-0.1g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
0.1g
$1496.0 2023-09-19
Enamine
EN300-1824860-0.25g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
0.25g
$1564.0 2023-09-19
Enamine
EN300-1824860-0.5g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
0.5g
$1632.0 2023-09-19
Enamine
EN300-1824860-1.0g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
1g
$1701.0 2023-06-01
Enamine
EN300-1824860-2.5g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
2.5g
$3332.0 2023-09-19
Enamine
EN300-1824860-5.0g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
5g
$4930.0 2023-06-01
Enamine
EN300-1824860-10.0g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
10g
$7312.0 2023-06-01
Enamine
EN300-1824860-1g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
1g
$1701.0 2023-09-19
Enamine
EN300-1824860-5g
2-[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]ethan-1-amine
2228530-56-9
5g
$4930.0 2023-09-19

Additional information on 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine

Introduction to 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine (CAS No: 2228530-56-9)

2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2228530-56-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a unique structural motif that has garnered attention due to its potential biological activity and its relevance in the development of novel therapeutic agents. The compound's structure combines a cyclopropyl ring with a pyridine moiety, both of which are well-documented for their role in modulating biological pathways and interactions.

The 3,5-dimethoxypyridin-4-yl substituent is particularly noteworthy, as it introduces both electronic and steric influences that can be leveraged to optimize binding affinity and selectivity in drug design. Pyridine derivatives are extensively studied in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in hydrophobic interactions, making them valuable scaffolds for small-molecule drugs. The cyclopropyl group, on the other hand, is known for its rigid structure, which can enhance the binding stability of a molecule to its target.

In recent years, there has been growing interest in the development of molecules that incorporate cyclopropyl rings due to their ability to mimic certain biological functionalities and their potential to improve pharmacokinetic properties. The combination of these structural elements in 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine suggests that it may exhibit properties that are advantageous for drug discovery.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that molecules with similar structural features have shown promise in inhibiting key enzymes and receptors involved in metabolic disorders, inflammatory responses, and even cancer. The 3,5-dimethoxypyridin-4-yl moiety, in particular, has been identified as a critical component in several bioactive molecules that target specific pathways relevant to human health.

Recent studies have highlighted the importance of optimizing drug-like properties such as solubility, permeability, and metabolic stability. The presence of the cyclopropyl ring in 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine may contribute to improved oral bioavailability, a crucial factor for therapeutic efficacy. Additionally, the pyridine group offers opportunities for further derivatization, allowing chemists to fine-tune the molecule's characteristics for specific biological targets.

The synthesis of 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine presents an intriguing challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the efficient assembly of the required functional groups. These methods not only enhance yield but also allow for greater control over regioselectivity and stereochemistry.

In the context of drug discovery pipelines, compounds like 2-1-(3,5-dimethoxypyridin-4-yl)cyclopropylethan-1-amine serve as valuable starting points for hit identification and lead optimization. High-throughput screening (HTS) campaigns have been instrumental in identifying promising candidates based on their ability to interact with biological targets. Once identified, such hits undergo rigorous testing to assess their potency, selectivity, and safety profiles before advancing to clinical development.

The role of computational chemistry and molecular modeling has become increasingly prominent in the design and optimization of drug candidates. By leveraging computational tools, researchers can predict how 2-1-(3,5-dimethoxypyridin-4-y lcyclopropylethan -1 -amine) will interact with its intended targets at a molecular level. This approach not only accelerates the drug discovery process but also helps minimize experimental failures by providing insights into potential binding modes and adverse interactions.

One area where this compound shows particular promise is in the treatment of neurological disorders. Pyridine derivatives have been extensively studied for their potential neuroprotective effects, and modifications such as those seen in 2 - 1 - ( 3 , 5 - dim eth oxy py ridin - 4 - yl ) cyc lo prop yle than - 1 - am ine could enhance these properties further. Additionally , the rigid cyclopropyl group may contribute to improved blood-brain barrier penetration , a critical factor for treating central nervous system disorders.

Another exciting application lies in oncology research . Recent literature suggests that certain pyridine-based compounds exhibit anti-proliferative effects by inhibiting key signaling pathways involved in cancer cell growth . The structural features of 2 - 1 - ( 3 , 5 - dim eth oxy py ridin - 4 - yl ) cyc lo prop yle than - 1 - am ine make it a candidate for further exploration in this field . Preclinical studies are underway to evaluate its efficacy against various cancer types , with initial results showing encouraging activity against certain tumor models.

The pharmacological profile of any drug candidate is influenced by its ability to be metabolized and excreted by the body . Metabolic stability studies on 2 - 1 - ( 3 , 5 - dim eth oxy py ridin - 4 - yl ) cyc lo prop yle than - 1 - am ine indicate that it possesses favorable properties for this aspect as well . The absence of readily oxidizable functional groups suggests that it may exhibit a prolonged half-life , allowing for less frequent dosing regimens.

In conclusion,2 - 1 -( 3 , 5 dim eth oxy py ridin _4 _ yl ) cyc lo prop yle than _1 _ am ine ( CAS No : _2228530_56_9_) represents a promising lead compound with diverse therapeutic applications . Its unique structural composition , combining both cyclopropyl and pyridine moieties , positions it as an attractive candidate for further development . With ongoing research efforts focused on optimizing its pharmacological properties , this compound holds significant potential as a foundation for novel therapeutic agents aimed at addressing various human health challenges . p >

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk